![molecular formula C16H18ClNO B14667450 Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- CAS No. 51448-90-9](/img/structure/B14667450.png)
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, a chlorine atom, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- typically involves multiple steps, starting with the preparation of the benzene ring substituted with chlorine and methanol groups. The ethylamino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group results in a carboxylic acid, while nucleophilic substitution of the chlorine atom can yield various substituted benzene derivatives.
Scientific Research Applications
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-chloro-α-methyl-
- Benzenemethanol, 2-chloro-
- Benzenemethanol, 4-chloro-α-methylbenzyl alcohol
Uniqueness
Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzene ring.
Properties
CAS No. |
51448-90-9 |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
[4-chloro-2-[ethylamino(phenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H18ClNO/c1-2-18-16(12-6-4-3-5-7-12)15-10-14(17)9-8-13(15)11-19/h3-10,16,18-19H,2,11H2,1H3 |
InChI Key |
QUJKPELOXQPJND-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


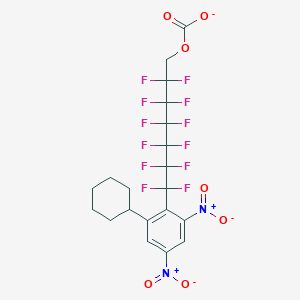

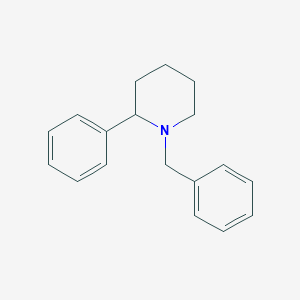
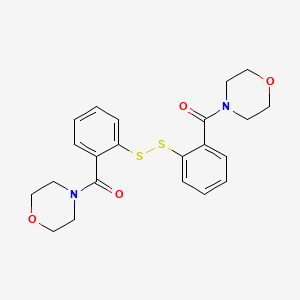
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
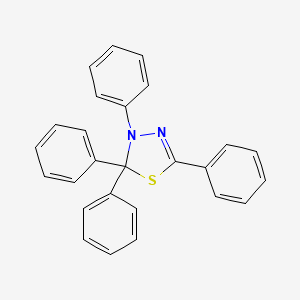
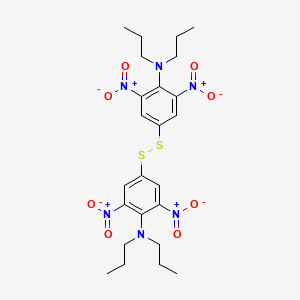
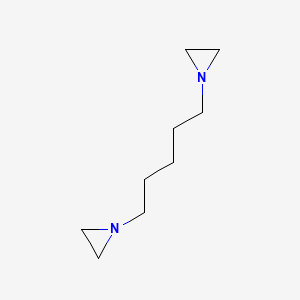
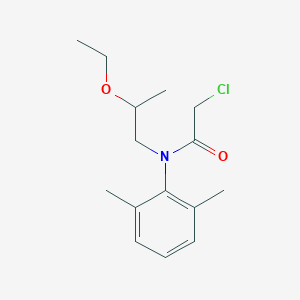

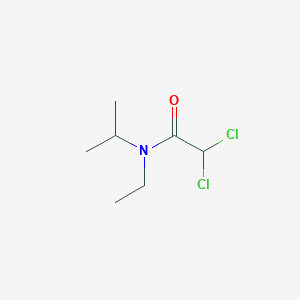
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
